Cob(II)alamin
Description
Properties
CAS No. |
18534-66-2 |
|---|---|
Molecular Formula |
C62H88CoN13O14P |
IUPAC Name |
cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate |
InChI |
InChI=1S/C62H90N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;/m1./s1 |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co] |
Origin of Product |
United States |
Preparation Methods
Spectrophotometric Analysis
This compound exhibits distinct UV-Vis features: λmax at 473 nm (ε = 8.3 × 10³ M⁻¹cm⁻¹) in aqueous solution. Comparative spectra between cob(III)alamin (λmax = 525 nm) and this compound confirm reduction completeness.
X-Ray Crystallography
Single-crystal X-ray diffraction of Coβ-[(methoxycarbonyl)methyl]cob(III)alamin reveals a distorted octahedral geometry with a Co–C bond length of 1.98 Å. The "base-on" configuration stabilizes the corrinoid structure, as validated by NOE correlations in NMR studies.
Electron Paramagnetic Resonance (EPR)
EPR spectra of this compound show a characteristic axial signal with g⊥ = 2.26 and g∥ = 2.00, confirming the d⁷ electronic configuration. Spin quantification under anaerobic conditions at 120 K ensures minimal signal distortion.
Challenges and Practical Considerations
-
Oxygen Sensitivity : this compound rapidly oxidizes to cob(III)alamin in aerobic environments. All syntheses require gloveboxes or Schlenk lines with O₂ < 1 ppm.
-
Light Instability : Photoreduction methods necessitate amber glassware or red-light conditions to prevent radical side reactions.
-
Byproduct Formation : Alkylation agents (e.g., methyl bromoacetate) may yield undesired organocobalamins if stoichiometry is unbalanced.
Applications in Biochemistry and Catalysis
-
Enzymatic Studies : this compound is a substrate for ATP:corrinoid adenosyltransferases (CobA) in adenosylcobalamin biosynthesis.
-
Radical Scavenging : Its reaction with superoxide (k = 1.2 × 10⁹ M⁻¹s⁻¹) rivals superoxide dismutase, suggesting therapeutic potential.
-
Synthetic Chemistry : Serves as a precursor for organocobalamins used in C–C bond-forming reactions .
Chemical Reactions Analysis
Types of Reactions: Cobalamin undergoes several types of chemical reactions, including:
Oxidation and Reduction: Cobalamin can exist in different oxidation states, such as cob(II)alamin and cob(III)alamin. These redox reactions are crucial for its biological functions.
Substitution Reactions: The central cobalt ion in cobalamin can form coordination complexes with various ligands, leading to substitution reactions.
Methylation: Cobalamin acts as a cofactor in methylation reactions, transferring methyl groups to substrates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used to oxidize cobalamin.
Reducing Agents: Sodium borohydride and ascorbic acid are used to reduce cobalamin.
Methyl Donors: S-adenosylmethionine (SAM) is a common methyl donor in biological methylation reactions.
Major Products:
Methylcobalamin: Formed during methylation reactions.
Hydroxocobalamin: Produced during oxidation reactions.
Cyanocobalamin: A stable form used in supplements.
Scientific Research Applications
Redox Homeostasis and Antioxidant Activity
Cob(II)alamin plays a crucial role in maintaining redox balance within cells. Research indicates that it reacts with superoxide at rates comparable to superoxide dismutase, suggesting its potential as an antioxidant in inflammatory diseases. This reaction may provide a protective mechanism against oxidative damage associated with chronic inflammation .
Enzymatic Reactions Involving this compound
This compound is integral to several enzymatic processes:
- Methionine Synthase : this compound acts as a cofactor in the methionine synthase reaction, where it facilitates the transfer of a methyl group from methylcobalamin to homocysteine, forming methionine. This process is vital for DNA synthesis and regulation of gene expression .
- Methylmalonyl-CoA Mutase : In this enzymatic reaction, this compound participates in the conversion of methylmalonyl-CoA to succinyl-CoA, which is essential for the metabolism of certain fatty acids and amino acids .
Reaction with Hypochlorous Acid
Kinetic studies have shown that this compound reacts rapidly with hypochlorous acid (HOCl), resulting in its oxidation to aquacobalamin (cob(III)alamin). This reaction demonstrates this compound's role as an efficient scavenger of reactive species, potentially mitigating oxidative damage in biological systems . The second-order rate constant for this reaction has been measured at 2.4 × 10^7 M^-1 s^-1 at 25°C, highlighting its effectiveness in trapping HOCl .
Case Study: Thiol Oxidase Activity Enhancement
A study reported that the presence of potassium chloride enhances the thiol oxidase activity of this compound. This activity involves converting glutathione to glutathione disulfide while reducing oxygen to hydrogen peroxide, demonstrating this compound's dual role in redox reactions and cellular metabolism .
Case Study: Protective Mechanism Against Inflammation
Another investigation revealed that this compound's interaction with superoxide could be leveraged therapeutically to protect against oxidative stress-related pathologies. The findings suggest that supplementation with this compound may offer benefits in managing inflammatory conditions due to its rapid reaction rates with reactive oxygen species .
Comparative Data on Reaction Rates
The following table summarizes key reaction rates involving this compound:
| Reaction | Reactant | Rate Constant (M^-1 s^-1) | Notes |
|---|---|---|---|
| Reaction with Superoxide | Superoxide | Comparable to SOD rates | Antioxidant activity |
| Reaction with Hypochlorous Acid | Hypochlorous acid | 2.4 × 10^7 | Efficient scavenger of reactive species |
| Interaction with Peroxynitrite | Peroxynitrite | Not specified | Oxidation leading to inactive forms |
Mechanism of Action
Cobalamin exerts its effects through several mechanisms:
Cofactor for Enzymes: Cobalamin acts as a cofactor for enzymes such as methionine synthase and methylmalonyl-CoA mutase. These enzymes are involved in the synthesis of methionine and the conversion of methylmalonyl-CoA to succinyl-CoA, respectively.
DNA Synthesis: Cobalamin is essential for the synthesis of thymidine, a nucleotide required for DNA replication and repair.
Nervous System Function: Cobalamin is involved in the synthesis of myelin, a protective sheath around nerve fibers, which is crucial for proper nerve function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cob(III)alamin (Aquo/Hydroxo-cobalamin)
- Structure & Stability : Cob(III)alamin is the oxidized form of cobalt (+3 oxidation state) with a water or hydroxide axial ligand. It is less redox-active than cob(II)alamin and serves as a precursor for cofactor regeneration .
- Role in Enzymes : Cob(III)alamin is a "dead-end" product in enzymes like methylmalonyl-CoA mutase (MCM) when this compound is oxidized, necessitating chaperone-mediated repair .
- Key Data: Property this compound Cob(III)alamin Co Oxidation State +2 +3 Axial Ligand Variable (H₂O, Cl⁻, etc.) Typically H₂O/OH⁻ EPR Signal Distinct g ~2.3–2.5 with hyperfine splitting EPR-silent (diamagnetic) Redox Potential −610 mV (vs. SHE) −500 mV (vs. SHE)
Cob(I)alamin
- Structure & Reactivity: Cob(I)alamin (Co⁺) is a potent nucleophile critical for adenosylcobalamin (AdoCbl) synthesis. It is highly unstable and requires metallochaperones (e.g., ATR) for stabilization .
- Role in Enzymes: ATP:cob(I)alamin adenosyltransferase (ATR) uses cob(I)alamin to generate AdoCbl, a process dependent on GTP hydrolysis in systems like Salmonella enterica .
Alkylcobalamins (e.g., Adenosylcobalamin, Methylcobalamin)
- Function : Serve as cofactors in isomerases (AdoCbl) and methyltransferases (MeCbl). This compound is a transient intermediate during their catalytic cycles .
- Catalytic Divergence: AdoCbl undergoes homolytic cleavage to generate a this compound intermediate and a deoxyadenosyl radical . MeCbl undergoes heterolytic cleavage, but this compound can form under radical-based mechanisms (e.g., TsrM methyltransferase) .
Chloro-cob(II)alamin
- Discovery : Observed in the thiol oxidase activity of the B₁₂-trafficking protein CblC, where Cl⁻ coordinates axially to this compound, enhancing catalytic efficiency .
- Spectroscopic Features: EPR spectrum shows quartet hyperfine splitting (Aᶻ = 110 MHz) due to Cl⁻ coordination, distinct from H₂O-cob(II)alamin . MCD spectra reveal minor red-shifts (~5 nm) compared to H₂O-cob(II)alamin, indicating weaker Co–Cl bonding .
- Biological Relevance : Cl⁻ coordination accelerates ligand exchange with glutathione (GSH), enabling GSCbl formation in CblC .
Key Research Findings
This compound in Repair Pathways :
- TsrM methyltransferase utilizes this compound as a radical intermediate, diverging from classical SAM-dependent mechanisms .
Critical Analysis
This compound’s versatility arises from its adaptable coordination geometry and redox flexibility. Its 4-coordinate state in ATR enhances electron transfer efficiency, while Cl⁻ ligation in CblC exemplifies ligand-specific modulation of activity . Contrastingly, cob(I)alamin’s instability underscores the necessity of chaperones like ATR and MSR for its safe handling . Future studies should address the structural dynamics of this compound in radical enzymes and its interplay with cellular redox buffers.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing Cob(II)alamin in aqueous solutions?
- Methodological Answer : Synthesize this compound under anaerobic conditions using cobalt chloride and a corrinoid precursor in a buffered medium (pH 6–7). Characterize via UV-Vis spectroscopy (absorption peaks at 350–370 nm and 470–490 nm) and electron paramagnetic resonance (EPR) to confirm the +2 oxidation state. Include purity validation via HPLC with a C18 column and mobile phase of methanol/water (70:30) .
Q. How can researchers ensure this compound stability during kinetic studies?
- Methodological Answer : Maintain strict anaerobic conditions using a glovebox or Schlenk line. Monitor stability via periodic EPR measurements to detect oxidation to Cob(III)alamin. Use low-temperature storage (4°C) and avoid light exposure. Include control experiments to track degradation rates over time .
Q. What are the best practices for reconciling conflicting spectroscopic data (e.g., EPR vs. UV-Vis) in this compound studies?
- Methodological Answer : Cross-validate data by repeating experiments under identical conditions. For discrepancies, use complementary techniques like X-ray absorption spectroscopy (XAS) or magnetic circular dichroism (MCD) to resolve electronic structure ambiguities. Compare results with literature benchmarks (e.g., known this compound spectra in J. Biol. Inorg. Chem.) .
Advanced Research Questions
Q. How to design experiments isolating this compound’s role in enzymatic electron-transfer mechanisms?
- Methodological Answer : Use stopped-flow kinetics with methylcobalamin as a substrate and monitor electron transfer via time-resolved EPR. Pair with site-directed mutagenesis of B12-dependent enzymes (e.g., methionine synthase) to identify residue-specific interactions. Validate using isotopic labeling (e.g., ¹³C-cobalt) to track coordination changes .
Q. What statistical approaches are recommended for analyzing this compound’s redox behavior in complex biological matrices?
- Methodological Answer : Apply multivariate regression to account for competing ligands (e.g., glutathione) in cellular extracts. Use bootstrapping to assess confidence intervals for redox potentials. For reproducibility, include triplicate measurements and report standard deviations. Tools like R or Python’s SciPy are suitable for error propagation analysis .
Q. How can computational modeling (DFT/MD) enhance interpretation of this compound’s reaction pathways?
- Methodological Answer : Perform density functional theory (DFT) calculations to map cobalt’s electronic structure during ligand substitution. Combine with molecular dynamics (MD) simulations to model solvent effects. Validate against experimental kinetic data (e.g., activation energy barriers from Arrhenius plots) .
Q. What strategies address contradictions in this compound’s reported thermodynamic stability constants?
- Methodological Answer : Systematically vary ionic strength and temperature to identify measurement-specific biases. Compare potentiometric titration data across multiple labs using standardized buffers. Publish raw datasets in repositories like Zenodo to enable meta-analysis .
Data Management & Reproducibility
Q. How should researchers document this compound experimental protocols for reproducibility?
- Methodological Answer : Use electronic lab notebooks (ELNs) to record reagent lot numbers, instrument calibration dates, and environmental conditions (e.g., humidity). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging. Share protocols via platforms like Protocols.io .
Q. What validation steps are critical when using secondary data (e.g., literature kinetic rates) in this compound studies?
- Methodological Answer : Cross-check original experimental conditions (pH, temperature, buffer composition) against your study’s parameters. Use statistical tests (e.g., t-tests) to assess compatibility. If discrepancies exist, replicate key experiments or cite limitations in the discussion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
